molecular formula C27H23N3O3S B11197253 1',5'-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione

1',5'-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione

Cat. No.: B11197253
M. Wt: 469.6 g/mol
InChI Key: JKMVRVRVVKLTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline and thiazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include various quinoline and thiazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-2,3,6,7-tetrahydro-1H,5H-s-triazolo[1,2-A]-s-triazole-3,7-dione: Shares structural similarities but differs in the heterocyclic ring system.

    2,5-Diphenyl[1,3]thiazolo[5,4-D][1,3]thiazole: Another compound with a thiazole ring but different overall structure.

    6,6-Diphenyl-2,3,6,7-tetrahydro-5H-pyrrolo[1,2-A]imidazol-5-one: Contains a pyrroloimidazole ring system.

Uniqueness

1’,5’-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

1,3-diphenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]thiazino[4,3-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C27H23N3O3S/c31-24-27(17-19-9-7-8-14-22(19)28-15-16-34-18-23(27)28)25(32)30(21-12-5-2-6-13-21)26(33)29(24)20-10-3-1-4-11-20/h1-14,23H,15-18H2

InChI Key

JKMVRVRVVKLTSG-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2N1C3=CC=CC=C3CC24C(=O)N(C(=O)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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